N-(4-Hydroxypyridin-3-yl)acetamide
Overview
Description
N-(4-Hydroxypyridin-3-yl)acetamide is a unique chemical compound with the empirical formula C7H8N2O2 . It has a molecular weight of 152.15 and is typically found in solid form . The SMILES string for this compound is CC(=O)Nc1cnccc1O .
Molecular Structure Analysis
The InChI key for N-(4-Hydroxypyridin-3-yl)acetamide is DNUQYHWBYXTTIN-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound.Physical And Chemical Properties Analysis
N-(4-Hydroxypyridin-3-yl)acetamide is a solid compound . It has a molecular weight of 152.15 and its empirical formula is C7H8N2O2 .Scientific Research Applications
Chemical Synthesis and Intermediates
N-(4-Hydroxypyridin-3-yl)acetamide has applications in chemical synthesis, primarily as an intermediate in the production of various compounds. For example, it is utilized in the synthesis of pharmaceutically effective 4-hydroxypyrrolidin-2-1-yl acetamide (Fort, 2002). Another study details the rearrangement of 3-halo-4-aminopyridines with acyl chlorides and triethylamine, yielding pyridin-4-yl α-substituted acetamide products (Getlik et al., 2013).
Antiallergic Agents
A series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including derivatives of N-(4-Hydroxypyridin-3-yl)acetamide, have been prepared in the search for novel antiallergic compounds (Menciu et al., 1999).
Fluorescent Probes
N-(4-Hydroxypyridin-3-yl)acetamide has been utilized in the design of fluorescent probes. A study reported the synthesis of novel fluorescent probes involving this compound for iron(III) detection, demonstrating its application in biochemistry (Luo et al., 2004).
Molecular Docking and Density Functional Theory Studies
Molecular docking and density functional theory studies on N-(4-Hydroxypyridin-3-yl)acetamide derivatives have been conducted to understand their structure and potential biological activities. Such studies can reveal the bioactivity of these molecules, as demonstrated in research on antidiabetic activity (Asath et al., 2016).
Radioligand Development
This compound has also been used in the development of radioligands for positron emission tomography (PET) studies, indicating its importance in medical imaging (Wang et al., 2009).
Anticancer Research
Derivatives of N-(4-Hydroxypyridin-3-yl)acetamide have been explored for their potential as anticancer agents. The effects of these derivatives on the proliferation and mitotic index of cultured cells and their impact on survival rates in leukemia-bearing mice have been studied (Temple et al., 1983).
Safety And Hazards
properties
IUPAC Name |
N-(4-oxo-1H-pyridin-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)9-6-4-8-3-2-7(6)11/h2-4H,1H3,(H,8,11)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUQYHWBYXTTIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CNC=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674054 | |
Record name | N-(4-Oxo-1,4-dihydropyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Hydroxypyridin-3-yl)acetamide | |
CAS RN |
101860-99-5 | |
Record name | N-(4-Oxo-1,4-dihydropyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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